
Argatroban-d3
Descripción general
Descripción
Argatroban-d3 (clorhidrato) es un inhibidor directo de la trombina sintético utilizado principalmente como anticoagulante. Es una forma deuterada de argatroban, lo que significa que contiene átomos de deuterio en lugar de átomos de hidrógeno. Esta modificación puede mejorar la estabilidad y las propiedades farmacocinéticas del compuesto. This compound (clorhidrato) se utiliza como un estándar interno para la cuantificación de argatroban en diversas aplicaciones analíticas .
Métodos De Preparación
La síntesis de argatroban-d3 (clorhidrato) involucra varios pasos, comenzando con la L-arginina. El proceso incluye la introducción de átomos de deuterio en posiciones específicas de la molécula. Las condiciones de reacción típicamente implican el uso de reactivos y disolventes deuterados para asegurar la incorporación de deuterio. Los métodos de producción industrial para this compound (clorhidrato) son similares a los utilizados para argatroban, con pasos adicionales para introducir átomos de deuterio .
Análisis De Reacciones Químicas
Primary Reaction Mechanism
Argatroban-d3 retains the core reactivity of argatroban, specifically targeting thrombin's active site through reversible, non-covalent interactions . The deuterium substitution does not alter its binding kinetics but enhances metabolic stability in analytical workflows .
Key Reaction Pathways:
-
Thrombin Inhibition :
Binds to thrombin’s catalytic triad (Ser195, His57, Asp102), forming a stable enzyme-inhibitor complex . -
Platelet Aggregation Suppression :
Reduces thrombin-induced platelet aggregation with an IC50 of 0.077 µM in washed guinea pig platelets .
Analytical Reactivity in LC-MS/MS
This compound is utilized in mass spectrometry due to its stability under ionization conditions and minimal isotopic interference.
Method Parameters :
Parameter | Value/Description |
---|---|
Ionization Mode | Positive electrospray (ESI+) |
MRM Transition | 527.2 → 384.2 (quantifier), 527.2 → 225.1 (qualifier) |
Retention Time | 2.8 min (HPLC C18 column) |
LOD | 0.1 ng/mL |
LOQ | 0.3 ng/mL |
Metabolic Stability
This compound exhibits resistance to hepatic cytochrome P450 (CYP3A4/5)-mediated metabolism due to deuterium substitution at critical positions .
Comparison with Non-Deuterated Argatroban :
Property | Argatroban | This compound |
---|---|---|
Half-Life (t₁/₂) | 39–51 min | Not reported (assumed similar) |
Metabolites | M1 (3–5× weaker activity) | Undetectable metabolites |
Protein Binding | 54% | 54% (predicted) |
Key Findings from Clinical Trials:
Aplicaciones Científicas De Investigación
Heparin-Induced Thrombocytopenia (HIT)
Argatroban is widely recognized for its role in treating HIT, a condition where heparin therapy leads to a paradoxical increase in thrombotic events due to platelet activation. Studies have shown that Argatroban effectively restores platelet counts and reduces thrombotic complications in patients with HIT .
Clinical Study Findings:
- A study involving 16 patients confirmed HIT diagnosis; treatment with Argatroban resulted in significant platelet recovery within days .
Parameter | Baseline (Day 0) | After Treatment (Day 3) |
---|---|---|
Platelet Count (G/L) | 95 ± 55 | 147 ± 89 |
aPTT (seconds) | 45.0 ± 9.8 | 78.2 ± 35.8 |
Cerebral Arterial Thrombosis
Argatroban has been evaluated for its efficacy in managing cerebral arterial thrombosis. Although findings suggest it does not significantly improve early outcomes post-stroke compared to controls, it remains a safe option without increased hemorrhagic complications .
Study Overview:
- A retrospective analysis of patients with acute atherothrombotic stroke showed no significant difference in modified Rankin Scale scores between those treated with Argatroban and those who were not .
Outcome Measure | Argatroban Group | Control Group |
---|---|---|
Modified Rankin Scale Score | No significant difference | No significant difference |
Hemorrhagic Complications | 3.5% | 3.8% |
Critical Care Settings
In critically ill patients, particularly those with sepsis and new-onset thrombocytopenia, Argatroban has demonstrated effectiveness in delaying clot initiation without affecting clot strength significantly . This property makes it valuable in intensive care units where rapid anticoagulation is necessary.
Key Findings:
- In vitro studies showed that Argatroban prolonged thrombin lag time significantly compared to non-anticoagulated samples .
Pharmacokinetics and Metabolism
Argatroban-d3 retains similar pharmacokinetic properties to its non-deuterated counterpart but may provide enhanced stability and tracking in metabolic studies. It is predominantly metabolized by the liver, with a short half-life of approximately 40-50 minutes, allowing for rapid adjustments in dosing based on clinical needs .
Research Insights and Future Directions
The use of this compound in research settings may provide insights into thrombin inhibition mechanisms and enhance the understanding of anticoagulant therapies. Future studies could explore its potential benefits over traditional argatroban, particularly in patient populations with unique metabolic profiles.
Mecanismo De Acción
Argatroban-d3 (clorhidrato) ejerce sus efectos inhibiendo la trombina, una enzima clave en el proceso de coagulación sanguínea. Se une al sitio activo de la trombina, evitando la conversión de fibrinógeno a fibrina, que es esencial para la formación de coágulos sanguíneos. Esta inhibición reduce el riesgo de trombosis y ayuda a controlar afecciones como la trombocitopenia inducida por heparina. Los objetivos moleculares y las vías implicadas incluyen el sitio activo de la trombina y la cascada de coagulación .
Comparación Con Compuestos Similares
Argatroban-d3 (clorhidrato) se compara con otros inhibidores directos de la trombina como:
Bivalirudina: Otro inhibidor directo de la trombina utilizado en entornos clínicos similares.
Dabigatrán: Un inhibidor directo de la trombina oral con diferentes propiedades farmacocinéticas.
Lepirudina: Una hirudina recombinante utilizada como anticoagulante. La singularidad de this compound (clorhidrato) radica en su forma deuterada, que puede proporcionar una estabilidad mejorada y ventajas farmacocinéticas sobre sus contrapartes no deuteradas
Actividad Biológica
Argatroban-d3 is a deuterated analog of argatroban, a synthetic direct thrombin inhibitor primarily used for anticoagulation in patients with heparin-induced thrombocytopenia (HIT). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, mechanism of action, and clinical implications through data tables and case studies.
This compound functions as a reversible inhibitor of thrombin, binding to its active site and preventing thrombin-mediated reactions. Its selectivity for thrombin over other serine proteases is significant, making it a potent anticoagulant. The following table summarizes key pharmacodynamic properties:
Property | Value |
---|---|
IC50 (free thrombin) | 0.01 µM |
IC50 (clot-bound thrombin) | 0.09 µM |
Selectivity | High for thrombin vs. factor Xa, trypsin, plasmin |
Half-life | 40-50 minutes |
Bioavailability | 100% (intravenous) |
Protein Binding | 54% |
This compound exhibits similar biological activity to its parent compound, with an IC50 value of 0.077 µM for inhibiting thrombin-induced platelet aggregation in guinea pig platelets .
1. Use in Heparin-Induced Thrombocytopenia (HIT)
This compound is particularly beneficial in managing HIT, where traditional anticoagulants pose risks due to antibody formation against heparin. A study involving patients with confirmed HIT demonstrated rapid platelet recovery and effective anticoagulation when treated with argatroban:
- Mean Initial Dose: 0.77 ± 0.45 μg/kg/min
- Platelet Count Recovery: Increased from 95 ± 55 G/l at baseline to 215 ± 102 G/l at 24 hours post-infusion.
- Major Bleeding Incidence: 15% among treated patients .
2. Efficacy in Critically Ill Patients
In critically ill patients with sepsis and new-onset thrombocytopenia, argatroban was shown to delay clot initiation without affecting clot strength:
- Thrombin Lag Time: Increased from 5.3 minutes (control) to 15.5 minutes at high argatroban concentrations.
- Impact on Clotting Time: Both argatroban and dalteparin increased clotting time but did not alter maximum clot firmness .
Research Findings
Research indicates that this compound maintains the pharmacological profile of argatroban while providing a stable internal standard for quantification in laboratory settings. Its effectiveness in various clinical scenarios is supported by multiple studies:
- In percutaneous coronary interventions, argatroban demonstrated a high success rate with minimal major complications (6.3% incidence of death or myocardial infarction) .
- A recent case report highlighted successful management of cerebral venous sinus thrombosis using argatroban despite resistance due to SERPINC1 mutation, showcasing its versatility in complex cases .
Propiedades
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-HKEDOSAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@H](C[C@@H]3C(=O)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.